N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
CAS No.: 941959-84-8
VCID: VC7436216
Molecular Formula: C22H18FN3O4S2
Molecular Weight: 471.52
* For research use only. Not for human or veterinary use.

Description |
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that incorporates several key structural elements, including a fluorophenyl group, a thiazole ring, a sulfamoyl group, and a furan ring. This compound is closely related to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, which shares similar structural features and chemical properties. Synthesis and PreparationThe synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often begin with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group, and finally, the incorporation of the sulfamoyl and furan components. Synthetic Routes
Chemical Reactions
Research Findings and ApplicationsResearch on similar compounds has focused on their potential as pharmacological agents, particularly in areas such as inflammation and analgesia . The unique combination of structural elements in these compounds can lead to enhanced binding affinity and metabolic stability, making them promising candidates for drug development. Data Table: Comparison of Related Compounds |
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CAS No. | 941959-84-8 |
Product Name | N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide |
Molecular Formula | C22H18FN3O4S2 |
Molecular Weight | 471.52 |
IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Standard InChI | InChI=1S/C22H18FN3O4S2/c1-26(13-18-3-2-12-30-18)32(28,29)19-10-6-16(7-11-19)21(27)25-22-24-20(14-31-22)15-4-8-17(23)9-5-15/h2-12,14H,13H2,1H3,(H,24,25,27) |
Standard InChIKey | ABJXZLGBIRKCMS-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Solubility | not available |
PubChem Compound | 18584101 |
Last Modified | Aug 19 2023 |
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